![molecular formula C11H20N2O2 B12569182 3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- CAS No. 194427-54-8](/img/structure/B12569182.png)
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group. This compound is part of the diazabicyclo family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives typically involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and amino acid ester hydrochlorides. For instance, the reaction with ®-alanine, ®-valine, ®-leucine, and ®-phenylalanine ester hydrochlorides results in nonracemic 1,5-bis(ethoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives . The yields of these reactions range from 37% to 85%, depending on the specific amino acid used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield the corresponding alcohol, while substitution reactions could introduce various functional groups at the nitrogen atoms.
Applications De Recherche Scientifique
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives involves their interaction with specific molecular targets and pathways. For instance, certain derivatives have been found to act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission . The interaction with κ-opioid receptors has also been documented, indicating potential analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonan-9-one: A closely related compound with similar structural features.
2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters: Known for their high affinity for κ-opioid receptors.
7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: Synthesized via double Mannich cyclization.
Uniqueness
The uniqueness of 3,7-Diazabicyclo[331]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities
Propriétés
Numéro CAS |
194427-54-8 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H20N2O2/c1-12-4-9-5-13(2)7-11(6-12,8-15-3)10(9)14/h9H,4-8H2,1-3H3 |
Clé InChI |
FWLKDCLKUSKIFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CN(CC(C1)(C2=O)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


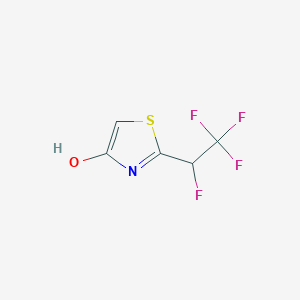
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
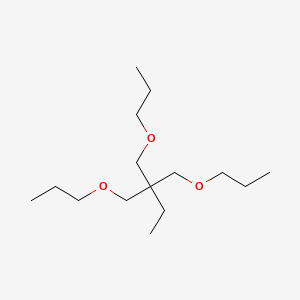
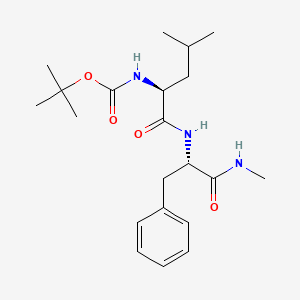
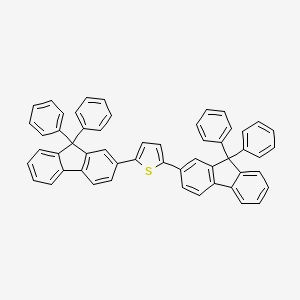
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
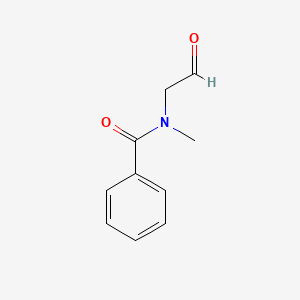
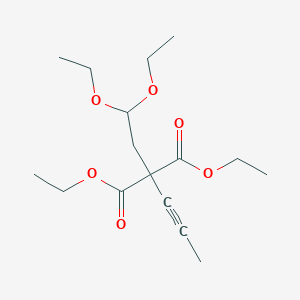
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
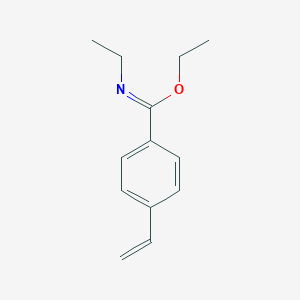
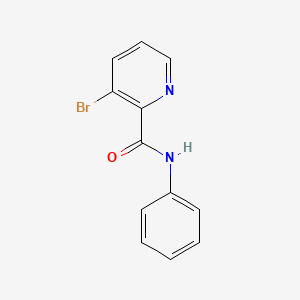
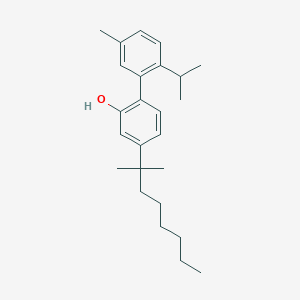
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

